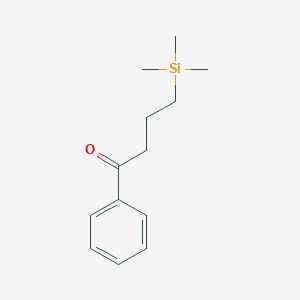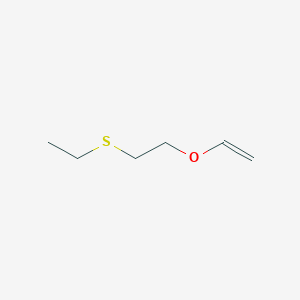
Acide vert 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid green 1, also known as Naphthol Green B, is a coordination complex of iron that is used as a dye. Acid green 1 is the sodium salt of Naphthol Green Y (C.I. 10005). The organic ligands each bind to iron as bidentate ligands through the nitrogen and the anionic phenoxide groups. Three such ligands are bound to the iron. As such the complex is chiral. Acid green 1 is used in histology to stain collagen.[3] Moreover, it is used for polychrome stains with animal tissue. For industry purposes Naphthol Green B is used for staining wool, nylon, paper, anoxidized aluminium and soap.
Applications De Recherche Scientifique
Biologie
L'acide vert 1 peut être utilisé comme indicateur de pH dans les études biologiques . Il peut aider à comprendre l'acidité ou la basicité d'une solution, ce qui est crucial dans de nombreux processus biologiques. Par exemple, les enzymes fonctionnent mieux à des niveaux spécifiques d'acides ou de bases .
Chimie
Dans le domaine de la chimie, l'this compound est utilisé comme indicateur de pH . Il aide à déterminer le pH d'une solution, ce qui est essentiel dans diverses réactions chimiques. De plus, il est souvent représenté en vert dans la fiction en raison de son association avec des substances « dangereuses » .
Médecine
L'this compound est utilisé dans le domaine médical pour la coloration de divers produits de nettoyage industriels, savons, détergents, nettoyants automobiles, laine, nylon, aluminium anodisé, cuir, cirage à chaussures et papier . Il est également utilisé dans la formulation d'un cocktail gastro-intestinal (GI), un mélange de médicaments qui aident à soulager les symptômes de l'indigestion .
Sciences de l'environnement
L'this compound a été étudié pour son élimination des eaux usées par les hydroxydes doubles lamellaires . Ceci est crucial en sciences de l'environnement car il aide au traitement des déchets industriels, réduisant ainsi la pollution environnementale.
Industrie textile
L'this compound est utilisé dans l'industrie textile pour les processus de teinture
Mécanisme D'action
Target of Action
Acid Green 1, also known as Naphthol Green B, is an organometallic dye . Its primary targets are various materials and substances that require coloration. This includes industrial cleaning products, soaps, detergents, automotive cleaners, wool, silk, nylon fabric, anodized aluminum, leather, shoe cream, and paper . The dye binds to these materials, imparting a green color.
Mode of Action
The interaction of Acid Green 1 with its targets primarily involves physical adsorption. The dye molecules attach to the surface of the target material, resulting in a change in color. The exact nature of this interaction can vary depending on the specific properties of the target material, such as its chemical composition, surface structure, and physical state .
Biochemical Pathways
Its use is primarily external, for the purpose of imparting color to various materials and substances . It’s worth noting that the dye can persist in wastewater as a pollutant , which may indirectly affect various environmental biochemical processes.
Pharmacokinetics
Acid Green 1 is water-soluble , which could potentially influence its distribution and elimination in a biological system.
Result of Action
The primary result of Acid Green 1’s action is the coloration of the target material. By binding to the material, the dye imparts a green color that is visible to the naked eye . This coloration can be stable and resistant to fading, making Acid Green 1 suitable for various industrial and commercial applications .
Action Environment
The action of Acid Green 1 can be influenced by various environmental factors. For example, the pH of the solution can affect the dye’s solubility and color intensity . Additionally, the presence of other chemicals can potentially interact with the dye, influencing its stability and color properties. The dye is stable under normal conditions but is incompatible with strong oxidizing agents .
Propriétés
Numéro CAS |
19381-50-1 |
|---|---|
Formule moléculaire |
C30H18FeN3Na3O15S3 |
Poids moléculaire |
881.5 g/mol |
Nom IUPAC |
trisodium;6-hydroxy-5-nitrosonaphthalene-2-sulfonate;iron |
InChI |
InChI=1S/3C10H7NO5S.Fe.3Na/c3*12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13;;;;/h3*1-5,12H,(H,14,15,16);;;;/q;;;;3*+1/p-3 |
Clé InChI |
VLBLPLXOYXEXJK-UHFFFAOYSA-K |
SMILES isomérique |
C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].[Na+].[Fe+3] |
SMILES |
C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe] |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe] |
| 19381-50-1 | |
Description physique |
NKRA |
Synonymes |
Green 1; Green PL; CI 10020; 75.0%(E); MIDORI401; dandcgreen1; CI NO 10020; ACID GREEN 1; D & C Green 1; naptholgreenb |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)





